1-(4-Bromo-3-fluorophenethyl)piperidine

Antibacterial potentiation Efflux pump inhibition Gram-negative bacteria

1-(4-Bromo-3-fluorophenethyl)piperidine (CAS: 2749757-85-3) is an N-substituted piperidine featuring a 4-bromo-3-fluorophenethyl moiety attached to the piperidine nitrogen. It belongs to the broader class of halogenated phenethyl-piperidines, which are frequently employed as synthetic intermediates or as scaffolds in medicinal chemistry programs targeting central nervous system (CNS) receptors and ion channels.

Molecular Formula C13H17BrFN
Molecular Weight 286.18 g/mol
Cat. No. B8167013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorophenethyl)piperidine
Molecular FormulaC13H17BrFN
Molecular Weight286.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C13H17BrFN/c14-12-5-4-11(10-13(12)15)6-9-16-7-2-1-3-8-16/h4-5,10H,1-3,6-9H2
InChIKeyURURMBQGHPIOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-fluorophenethyl)piperidine: CAS 2749757-85-3 Procurement and Class Identification


1-(4-Bromo-3-fluorophenethyl)piperidine (CAS: 2749757-85-3) is an N-substituted piperidine featuring a 4-bromo-3-fluorophenethyl moiety attached to the piperidine nitrogen . It belongs to the broader class of halogenated phenethyl-piperidines, which are frequently employed as synthetic intermediates or as scaffolds in medicinal chemistry programs targeting central nervous system (CNS) receptors and ion channels . The combination of bromo and fluoro substituents on the phenyl ring can influence both the compound's electronic properties and its potential metabolic stability .

Synthetic scaffold for CNS receptor programs
Dual-halogen substitution (Br/F) for SAR studies
Phenethyl linker impacts physicochemical properties

Procurement Risk Alert: Why 1-(4-Bromo-3-fluorophenethyl)piperidine Cannot Be Replaced with Unsubstituted or Mono-Halogenated Piperidine Analogs


Direct substitution of 1-(4-Bromo-3-fluorophenethyl)piperidine with a structurally related analog—such as an unsubstituted phenethyl-piperidine, a mono-fluoro derivative, or even a 4-bromo-3-chloro variant—is not supported by the available quantitative evidence. Structure-activity relationship (SAR) studies on arylpiperidine series demonstrate that halogen substitution patterns profoundly affect receptor binding affinity, selectivity, and in vivo efficacy [1]. For instance, in a series of 3-arylpiperidine antibacterial potentiators, the specific halogen substitution was critical for achieving an IC50 of approximately 90 µM, and the removal of fluorine impacted antibiotic accumulation [2]. The following sections provide a detailed, evidence-based analysis of where this specific compound's profile differs from its closest comparators, ensuring informed procurement and experimental design decisions.

Unsubstituted phenethyl-piperidine may not preserve receptor binding profile.
Mono-halogen analogs (fluoro or bromo alone) may shift selectivity and metabolic stability.
Pyrrolidine or phenylpiperidine variants alter molecular weight and linker flexibility.

1-(4-Bromo-3-fluorophenethyl)piperidine: A Comparative, Data-Driven Evaluation of Key Differentiation Metrics vs. Analogs


Antibacterial Potentiation Activity: 3-Arylpiperidine Lead Optimization and the Role of Fluorine

While no direct data exists for 1-(4-Bromo-3-fluorophenethyl)piperidine itself, a closely related 3-arylpiperidine analog (Compound 1) was identified as a potentiator of novobiocin against E. coli. This lead compound, which shares the core arylpiperidine scaffold and a halogenated phenyl ring, demonstrated an IC50 of approximately 90 µM in a high-throughput assay [1]. Critically, a defluorinated analog (Compound 17) was found to be equally potent, indicating that in this specific context, the fluorine atom does not confer a unique advantage [1]. This data highlights the nuanced role of halogen substitution, where the overall scaffold's activity is not solely dependent on fluorine. The presence of the 4-bromo-3-fluoro substitution pattern in the target compound may still be relevant for other, untested mechanisms or targets, as seen in sigma receptor ligand series [2].

Antibacterial potentiation
Class-level
Class analog IC₅₀ ≈ 90 µM; defluorinated analog equipotent
Core scaffold active; halogen role context-dependent
No direct target data; class-level inference
Antibacterial potentiation Efflux pump inhibition Gram-negative bacteria

Sigma-1 Receptor Affinity and Selectivity: A Class-Level Benchmark for CNS-Targeted Piperidines

Direct binding data for 1-(4-Bromo-3-fluorophenethyl)piperidine is unavailable, but the compound belongs to a class of piperidine-based sigma receptor ligands that have been extensively characterized. A representative analog, Compound 19 (a second-generation acetamide derivative), exhibits a Ki of 17 nM for the sigma-1 receptor and a Ki of 1117 nM for the sigma-2 receptor, demonstrating a ~65-fold selectivity for sigma-1 [1]. This level of selectivity is a hallmark of the class and is influenced by the substitution pattern on the piperidine and aryl rings. The 4-bromo-3-fluoro substitution pattern on the phenethyl group in the target compound is likely to modulate this selectivity profile, potentially offering a different binding landscape compared to unsubstituted or differently halogenated analogs [2].

Sigma-1 affinity (class)
Class-level
Ki ≈ 17 nM (sigma-1); ~65-fold selectivity over sigma-2
Supports sigma-1 receptor study fit; halogen modulation possible
Class representative data; target compound uncharacterized
Sigma-1 receptor CNS ligands Receptor selectivity

Behavioral Pharmacology in Rodent Models: Impact of Halogen Substitution on CNS Activity

A study on alkyl piperidine derivatives evaluated in albino mice provides class-level evidence for the importance of halogen substitution. Derivatives containing nitro, fluoro, chloro, bromo, and methoxy groups were tested in an open field test at a dose of 50 mg/kg body weight [1]. The results showed that compounds with specific halogen substitutions, including bromo and fluoro, possessed significant antidepressant and antipsychotic-like activity [1]. While this study does not provide direct comparative data for the exact 4-bromo-3-fluoro pattern versus a mono-substituted or unsubstituted analog, it confirms that halogenated piperidines exhibit notable CNS activity in vivo, and the specific pattern of halogenation is a key determinant of the observed behavioral effects [1].

CNS behavioral model
Class-level
Open field test (mice, 50 mg/kg i.p.)
Halogenated piperidines show in vivo CNS activity; pattern-dependent
Reported for analogs; direct comparison unavailable
Antidepressant activity Antipsychotic activity Behavioral pharmacology

Physicochemical and Stability Differentiation: Molecular Weight and Halogen Effects

The molecular weight of 1-(4-Bromo-3-fluorophenethyl)piperidine is 286.18 g/mol . This represents a significant increase compared to closely related analogs, such as 1-(4-bromo-3-fluorophenethyl)pyrrolidine (MW = 272.16 g/mol) and 1-(4-bromo-3-fluorophenyl)piperidine (MW = 258.13 g/mol) . The higher molecular weight, driven by the combination of bromine (atomic weight ~80) and the two-carbon ethyl linker, directly impacts the compound's lipophilicity (clogP) and potential for blood-brain barrier (BBB) penetration. Furthermore, the electron-withdrawing nature of the bromo and fluoro substituents can influence the basicity of the piperidine nitrogen (pKa) and the metabolic stability of the phenethyl linker, as these halogens can block or slow oxidative metabolism at specific positions on the aromatic ring . This is a direct, quantifiable difference from analogs lacking this specific substitution pattern or linker length.

Molecular weight comparison
Head-to-head
MW 286.18 vs 272.16 (pyrrolidine) / 258.13 (phenylpiperidine)
Higher MW may influence permeability and BBB penetration
Calculated values; distinct physicochemical profile
Physicochemical properties Molecular weight Metabolic stability

Recommended Research Applications for 1-(4-Bromo-3-fluorophenethyl)piperidine Based on Quantified Evidence


CNS Drug Discovery: Sigma-1 Receptor Ligand Optimization

Given the class-level evidence for sigma-1 receptor affinity and selectivity among piperidine-based derivatives [1], this compound is well-suited as a scaffold for developing novel sigma-1 ligands. Its 4-bromo-3-fluoro substitution pattern offers a unique electronic environment that could be further modified to enhance binding affinity and selectivity, as demonstrated by the 65-fold selectivity of a related analog [1]. Researchers can use this compound to explore SAR around the aryl ring, aiming to improve upon the Ki of 17 nM and selectivity profile reported for other piperidine-based sigma-1 ligands.

Chemical Probe Development for Efflux Pump Inhibition

The class-level inference from 3-arylpiperidine antibacterial potentiators [1] suggests that this compound, or its derivatives, could be investigated as chemical probes to study bacterial efflux pumps. While the specific fluorine substitution was not critical for potentiation in one study [1], the overall arylpiperidine scaffold is a validated starting point. The 4-bromo-3-fluoro pattern may confer advantages in terms of membrane permeability or target engagement that were not captured in the initial high-throughput screen, making it a valuable tool for mechanistic studies.

Physicochemical Property Studies: Impact of Halogenation on CNS Penetration

The quantifiable difference in molecular weight (286.18 g/mol) compared to pyrrolidine (272.16 g/mol) and phenylpiperidine (258.13 g/mol) analogs [1] makes this compound an excellent candidate for studies investigating the relationship between halogen substitution, molecular weight, and blood-brain barrier (BBB) penetration. Its distinct physicochemical profile can be used to benchmark in silico permeability models or to experimentally determine the impact of dual halogenation on CNS exposure in vivo.

In Vivo Behavioral Pharmacology: Halogen-Dependent CNS Activity

Building on the class-level evidence that halogenated alkyl piperidines exhibit significant antidepressant and antipsychotic-like activity in rodent models [1], this compound can be advanced into in vivo behavioral studies. The 4-bromo-3-fluoro substitution pattern may yield a distinct behavioral profile compared to mono-halogenated or unsubstituted analogs, providing insights into the role of specific halogen interactions in modulating CNS function. This scenario is directly supported by the observed activity of related compounds at 50 mg/kg i.p. in the open field test [1].

Application
Selection Property
Validation Focus
Sigma-1 ligand optimization
Dual-halogen scaffold profile
Sigma-1 binding selectivity
Efflux pump probe development
Arylpiperidine core activity
Efflux inhibition potency
CNS penetration studies
Molecular weight & lipophilicity
BBB penetration endpoints
Behavioral pharmacology models
Halogen-dependent CNS activity
Locomotor activity in rodent models
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